

Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

Cat. No.: B1604904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Methyl-2-propyloxirane**. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The quantitative spectroscopic data for **2-Methyl-2-propyloxirane** is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C ₆ H ₁₂ O
Molecular Weight	100.16 g/mol
Major Fragments (m/z)	85, 71, 58, 57, 43 (base peak), 29, 27

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2870	C-H Stretch (Alkyl)	Strong
1465	C-H Bend (CH ₂)	Medium
1380	C-H Bend (CH ₃)	Medium
1255	C-O-C Symmetric Stretch (Ring)	Strong
920	C-O-C Asymmetric Stretch (Ring)	Strong
840	Epoxide Ring Breathing	Medium

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2.58	d, J=4.8 Hz	1H	Oxirane CH (Ha)
2.31	d, J=4.8 Hz	1H	Oxirane CH (Hb)
1.45 - 1.60	m	2H	-CH ₂ -CH ₂ -CH ₃
1.35 - 1.45	m	2H	-CH ₂ -CH ₂ -CH ₃
1.25	s	3H	Oxirane -CH ₃
0.92	t, J=7.2 Hz	3H	-CH ₂ -CH ₂ -CH ₃

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
58.5	Quaternary Oxirane C
52.3	Oxirane CH_2
35.8	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$
24.5	Oxirane $-\text{CH}_3$
17.9	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$
14.2	$-\text{CH}_2\text{-CH}_2\text{-CH}_3$

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

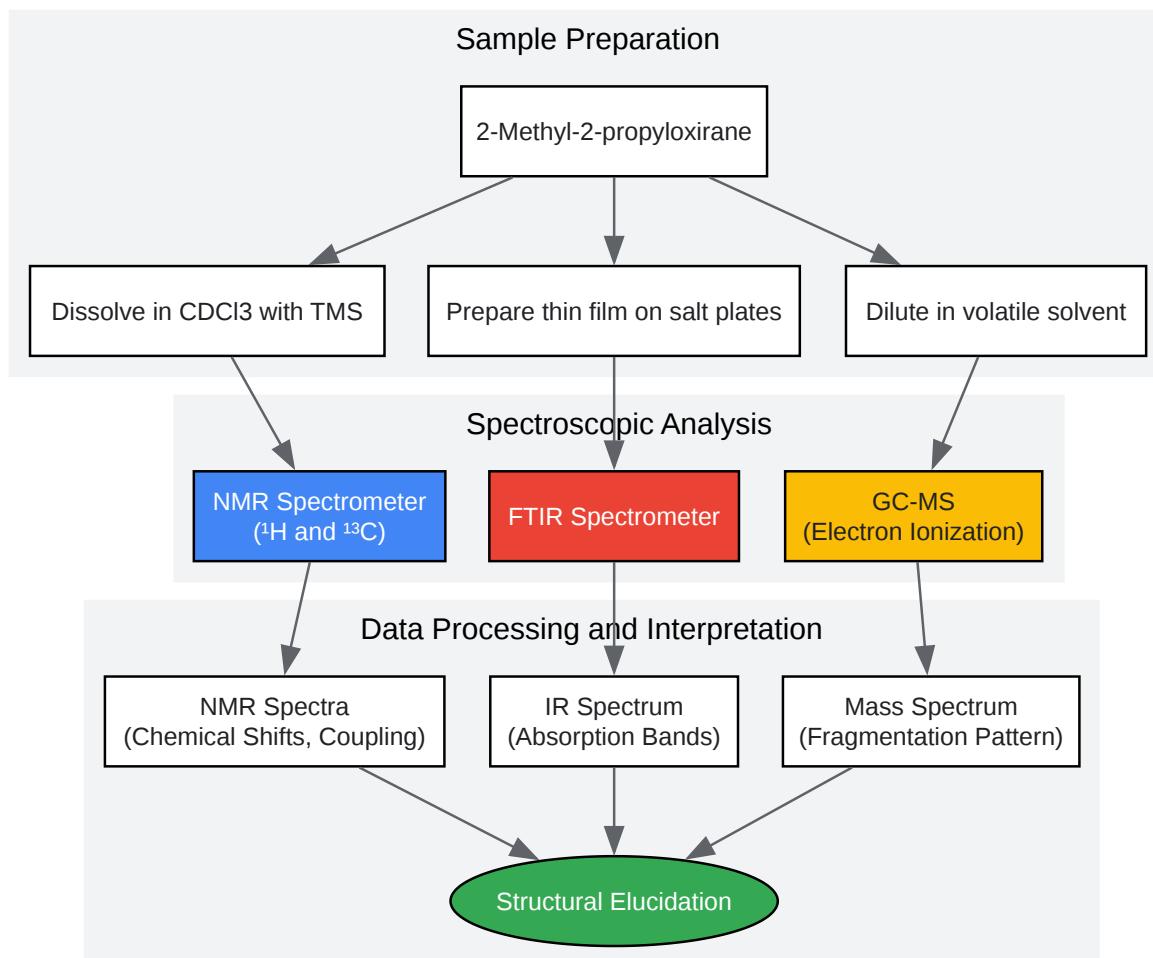
Sample Preparation: A sample of **2-Methyl-2-propyloxirane** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ^1H NMR, the spectral width is typically 10-15 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. For ^{13}C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **2-Methyl-2-propyloxirane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **2-Methyl-2-propyloxirane** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). The separated analyte then enters the mass spectrometer and is ionized by electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and a mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 20-200 amu.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-2-propyloxirane**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604904#spectroscopic-data-of-2-methyl-2-propyloxirane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com